N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic compound that features a pyrrolidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrolidine and cyanopyridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)propanamide
- N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to its combination of a pyrrolidine ring, cyanopyridine moiety, and cyclopropanesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-5-6-13)12-7-8-18(10-12)14-4-2-3-11(9-15)16-14/h2-4,12-13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRDHBSQELWUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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